Natrium-D-Lactat

Übersicht

Beschreibung

Sodium Lactate, D- is the sodium salt of the dextro isomer of lactic acid with alkalinizing and electrolyte replenishing property. Upon metabolism, sodium lactate D is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from blood stream and leads to raised blood pH.

Wissenschaftliche Forschungsanwendungen

Rolle bei Entzündungen

Natrium-D-Lactat spielt eine unverzichtbare Rolle in verschiedenen physiologischen Zellfunktionen und trägt zum Energiestoffwechsel und zur Signaltransduktion bei Immun- und Entzündungsreaktionen bei . Es wurde festgestellt, dass es eine zentrale Rolle bei der Lactat-Homöostase, dem Lactat-Shuttle und der Lactylierung („Lactat-Uhr“) bei akuten und chronischen Entzündungsreaktionen spielt .

Implikationen für Magen-Darm-Erkrankungen

Bestimmte Bakterien im menschlichen Darm produzieren D-Lactat. Bei einigen Magen-Darm-Erkrankungen kommt es zu einer erhöhten bakteriellen D-Lactat-Produktion und -Aufnahme aus dem Darm in den Blutkreislauf . Eine übermäßige Anhäufung von D-Lactat beim Menschen kann zu einer potenziell lebensbedrohlichen D-Laktazidose führen .

Biomarker für die Integrität der Darmbarriere

D-Lactat könnte im Kontext der Dysbiose möglicherweise als Marker für die Integrität der Darmbarriere dienen . Es besteht Forschungsbedarf, um D-Lactat als minimal-invasiven Biomarker bei Magen-Darm-Erkrankungen zu etablieren .

Rolle bei Stoffwechselzuständen

D-Lactat wird nur in geringen Mengen in menschlichem Gewebe produziert und ist daher unter normalen physiologischen Bedingungen im Blut nicht nachweisbar . Unter bestimmten Stoffwechselbedingungen kann die Produktion von D-Lactat jedoch zunehmen .

Mediumzusatz und Zellbrennstoffquelle

This compound wurde als Mediumzusatz und Zellbrennstoffquelle für die humane Brustdrüsenepitheliale Zelllinie (MCF10A) und die dendritische Zellkultur verwendet .

Gluconeogenes Substrat bei der hepatischen Glukoseproduktion

Es wurde als gluconeogenes Substrat in einem Assay zur hepatischen Glukoseproduktion in primären Hepatozyten verwendet .

Rolle bei der Muskelkontraktion, Wundheilung, Gedächtnisbildung und Tumorentwicklung

Lactat wurde nachweislich die Muskelkontraktion, Wundheilung, Gedächtnisbildung und Tumorentwicklung regulieren .

Medium zur Glukoseproduktion

This compound wurde im Medium zur Glukoseproduktion für den Glukoseproduktionsassay in humanen embryonalen Nierenzellen (HEK293T) verwendet .

Eigenschaften

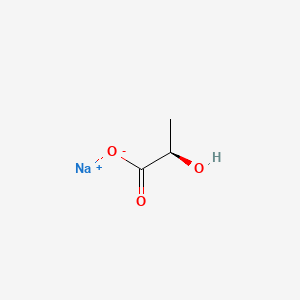

CAS-Nummer |

920-49-0 |

|---|---|

Molekularformel |

C3H6NaO3 |

Molekulargewicht |

113.07 g/mol |

IUPAC-Name |

sodium;(2R)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |

InChI-Schlüssel |

ZZUUMCMLIPRDPI-HSHFZTNMSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

Isomerische SMILES |

C[C@H](C(=O)O)O.[Na] |

Kanonische SMILES |

CC(C(=O)O)O.[Na] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium D-lactate differ from the more common L-lactate in terms of metabolism?

A1: Unlike L-lactate, which is primarily metabolized through glycolysis, D-lactate is metabolized much slower in mammals. D-lactate can be converted into glycogen by the liver [, ]. The rate of D-lactate metabolism can be influenced by the health of the liver, making it a potential marker for liver function [, ].

Q2: Can sodium D-lactate induce panic attacks like sodium L-lactate?

A2: Yes, sodium D-lactate has been shown to induce panic attacks in a subset of patients with panic disorder []. Interestingly, this effect occurs despite its lower metabolic activity compared to L-lactate, suggesting that lactate metabolism might not be the sole factor in triggering panic attacks.

Q3: What happens to the D-lactate levels in calves after intravenous administration?

A3: Following intravenous injection of sodium D-lactate in calves, a significant portion of the administered dose is metabolized, as evidenced by one-compartment and two-compartment analyses of plasma concentration changes and renal clearance []. This indicates the presence of metabolic pathways for D-lactate in calves.

Q4: How does sodium D-lactate affect NAD+ levels and what is the downstream impact on T cell function?

A4: Sodium D-lactate, along with other metabolic interventions like phenformin, has been shown to reduce NAD+ levels, particularly in the context of the tumor microenvironment []. This reduction in NAD+ impairs effector T cell function by decreasing glycolytic flux and impacting Foxp3 stability, ultimately contributing to immunosuppression.

Q5: Can sodium D-lactate be used as a diagnostic tool for liver function?

A5: Research suggests that sodium D-lactate tolerance could potentially serve as a test for hepatic function [, , ]. This is based on the observation that individuals with healthy livers efficiently metabolize D-lactate, while those with liver damage exhibit delayed clearance.

Q6: How does sodium D-lactate compare to sodium L-lactate in terms of its pharmacological effects in sheep?

A6: Studies in sheep indicate that there are distinct pharmacological differences between sodium D-lactate and sodium L-lactate []. While the specific differences aren't detailed in the provided abstract, this highlights the distinct biological activities of these two enantiomers.

Q7: Does sodium D-lactate administration impact lactate levels differently in individuals with psychiatric disorders?

A7: Research exploring carbohydrate metabolism in patients with schizophrenia and manic-depressive psychoses showed altered lactate metabolism following sodium D-lactate infusion [, ]. These findings suggest a potential link between lactate metabolism and these psychiatric conditions.

Q8: How does the distribution of lactate differ within muscle tissue?

A8: Studies using frog muscle tissue demonstrate that D-lactate doesn't diffuse uniformly within the muscle []. The muscle seems to be compartmentalized, with "interspaces" allowing for relatively free diffusion and "cells" showing limited lactate permeability. This compartmentalization appears to be influenced by factors like muscle fatigue and rigor.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.